2-Chloro-n-cyclopentyl-4-pyrimidinamine
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Overview
Description
2-Chloro-n-cyclopentyl-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic disciplines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-cyclopentyl-4-pyrimidinamine typically involves the selective displacement of a chlorine atom at the 4-position of the pyrimidine ring. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-cyclopentyl-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile used in substitution reactions. For example, reacting this compound with an amine can yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
2-Chloro-n-cyclopentyl-4-pyrimidinamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-n-cyclopentyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-pyrimidin-4-yl)-cyclopropylamine: This compound has a similar structure but with a cyclopropyl group instead of a cyclopentyl group.
(2-Chloro-pyrimidin-4-yl)-ferrocene: This derivative includes a ferrocene moiety, which imparts unique electrochemical properties.
Uniqueness
2-Chloro-n-cyclopentyl-4-pyrimidinamine is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the cyclopentyl group influences its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H12ClN3 |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-N-cyclopentylpyrimidin-4-amine |
InChI |
InChI=1S/C9H12ClN3/c10-9-11-6-5-8(13-9)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) |
InChI Key |
RAWKDZURTZRMEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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